4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO2 It is a derivative of pyrrolidine-3-carboxylic acid, featuring a 4-methylcyclohexyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction typically involves the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: The parent compound, lacking the 4-methylcyclohexyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure.
Uniqueness
4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15) |
InChI Key |
ITPFVKQKZRUIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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